molecular formula C5H13ClN2 B1252340 N-methylpiperazine hydrochloride

N-methylpiperazine hydrochloride

Cat. No. B1252340
M. Wt: 136.62 g/mol
InChI Key: QUMRLXXCRQWODL-UHFFFAOYSA-N
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Patent
US04381301

Procedure details

14.9 g of 4-chloroacetyl-9,10-dihydro-4H-thieno[3,4-b][1,5]benzodiazepin-10-one, 21 g of N-methylpiperazine and 70 ml of dioxane are stirred at 80° C. for 1 hour, and the obtained solution is concentrated to dryness in vacuo. 150 ml of isopropanol and 40 ml of water are added to the resulting residue, and 25 ml of concentrated hydrochloric acid are then added dropwise; the thus prepared mixture is cooled in an ice-bath, and 9,10-dihydro-4-[(4-methylpiperazin-1-yl)acetyl]-4H-thieno[3,4-b][1,5]benzodiazepin-10-one dihydrochloride is obtained as a mixture with N-methylpiperazine hydrochloride. The hydrochlorides are dissolved in water and chloroform; the pH is adjusted to 8.2 with 2 N sodium hydroxide solution; the aqueous phase is extracted exhaustively by shaking it with chloroform, and the organic solution is dried and concentrated to dryness in vacuo. 16 g of 9,10-dihydro-4-[(4-methylpiperazin-1-yl)acetyl]-4H-thieno[3,4 -b][1,5]benzodiazepin-10-one, m. 177° to 178° C. (from acetone), are thus obtained.
Name
4-chloroacetyl-9,10-dihydro-4H-thieno[3,4-b][1,5]benzodiazepin-10-one
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([N:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[NH:9][C:8](=[O:16])[C:7]2=[CH:17][S:18][CH:19]=[C:6]12)=[O:4].[CH3:20][N:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1>O1CCOCC1>[ClH:1].[ClH:1].[CH3:20][N:21]1[CH2:26][CH2:25][N:24]([CH2:2][C:3]([N:5]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[NH:9][C:8](=[O:16])[C:7]3=[CH:17][S:18][CH:19]=[C:6]23)=[O:4])[CH2:23][CH2:22]1.[ClH:1].[CH3:8][N:9]1[CH2:7][CH2:6][NH:5][CH2:11][CH2:10]1 |f:3.4.5,6.7|

Inputs

Step One
Name
4-chloroacetyl-9,10-dihydro-4H-thieno[3,4-b][1,5]benzodiazepin-10-one
Quantity
14.9 g
Type
reactant
Smiles
ClCC(=O)N1C=2C(C(NC3=C1C=CC=C3)=O)=CSC2
Name
Quantity
21 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the obtained solution is concentrated to dryness in vacuo
ADDITION
Type
ADDITION
Details
150 ml of isopropanol and 40 ml of water are added to the resulting residue, and 25 ml of concentrated hydrochloric acid
ADDITION
Type
ADDITION
Details
are then added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the thus prepared mixture is cooled in an ice-bath

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.CN1CCN(CC1)CC(=O)N1C=2C(C(NC3=C1C=CC=C3)=O)=CSC2
Name
Type
product
Smiles
Cl.CN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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